Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt
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Overview
Description
Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt: is a synthetic peptide substrate used primarily in biochemical research. This compound is known for its role as a substrate for cathepsin D, an enzyme involved in protein degradation within lysosomes . The compound’s molecular formula is C₅₀H₅₉N₉O₇, and it has a molecular weight of 898.08 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt primarily undergoes hydrolysis reactions when acted upon by cathepsin D. This enzyme cleaves the peptide bond, releasing the 4-methylumbelliferone (4MbetaNA) moiety, which can be detected fluorometrically.
Common Reagents and Conditions:
Reagents: Cathepsin D enzyme, buffer solutions (e.g., acetate buffer).
Conditions: Optimal pH for cathepsin D activity is around 3.5-5.0. The reaction is typically carried out at 37°C.
Major Products: The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound.
Scientific Research Applications
Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt is widely used in scientific research due to its role as a substrate for cathepsin D. Some of its applications include:
Biochemistry: Used to study the activity and kinetics of cathepsin D.
Cell Biology: Helps in understanding the role of cathepsin D in lysosomal protein degradation.
Medicine: Research on diseases such as cancer and neurodegenerative disorders, where cathepsin D activity is implicated.
Drug Development: Screening potential inhibitors of cathepsin D as therapeutic agents.
Mechanism of Action
The compound acts as a substrate for cathepsin D, an aspartic protease. The enzyme recognizes and binds to the peptide sequence Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA, cleaving the peptide bond and releasing the 4-methylumbelliferone moiety. This cleavage event can be monitored fluorometrically, providing a measure of cathepsin D activity .
Comparison with Similar Compounds
Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA: A similar peptide substrate used for studying other proteases.
Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA hydrochloride: Another salt form of the same peptide substrate.
Uniqueness: Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt is unique due to its specific sequence and the presence of the 4-methylumbelliferone moiety, which allows for easy detection of enzymatic activity. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biochemical assays .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[[2-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGMILTYFXNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59N9O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99112-24-0 |
Source
|
Record name | 99112-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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